3,6,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3,6,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic methods have been developed for the preparation of chroman-4-one derivatives, including 3,6,8-Trimethylchroman-4-one. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. These methods may include the use of advanced catalysts and reaction conditions to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the chroman-4-one ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3,6,8-Trimethylchroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and agrochemicals
Mechanism of Action
The mechanism of action of 3,6,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound, known for its diverse biological activities.
Flavanone: A similar compound with a different substitution pattern, also exhibiting significant biological activities.
Isoflavone: Another related compound with a different structural arrangement, known for its estrogenic activity.
Uniqueness
3,6,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61995-65-1 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,6,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-8(2)12-10(5-7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |
InChI Key |
JBFDUXVKVSDDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C=C(C=C2C1=O)C)C |
Origin of Product |
United States |
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